5,5'-(1,4-Phenylene)bis(pyridin-2-amine)
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Overview
Description
5,5’-(1,4-Phenylene)bis(pyridin-2-amine) is an organic compound with the molecular formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g/mol . This compound features a phenylene group flanked by two pyridin-2-amine groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(pyridin-2-amine) typically involves the reaction of 1,4-dibromobenzene with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for 5,5’-(1,4-Phenylene)bis(pyridin-2-amine) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,4-Phenylene)bis(pyridin-2-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5,5’-(1,4-Phenylene)bis(pyridin-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5’-(1,4-Phenylene)bis(pyridin-2-amine) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Another compound with a phenylene core and multiple pyridine rings.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
5,5’-(1,4-Phenylene)bis(pyridin-2-amine) is unique due to its specific arrangement of pyridine and phenylene groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic properties make it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-[4-(6-aminopyridin-3-yl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18)20-10-14/h1-10H,(H2,17,19)(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLADLAGZRRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)C3=CN=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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